molecular formula C18H18N2O4S B2533065 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine CAS No. 478248-17-8

4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine

Cat. No.: B2533065
CAS No.: 478248-17-8
M. Wt: 358.41
InChI Key: RYCSGHFUAYDPSJ-UHFFFAOYSA-N
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Description

4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine is a useful research compound. Its molecular formula is C18H18N2O4S and its molecular weight is 358.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

In the realm of pharmacological research, compounds structurally related to 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine have been synthesized and evaluated for their effects on gastrointestinal motility. For instance, benzamide derivatives, including those with benzoyl and phenylsulfonyl groups, have shown promise as selective serotonin 4 (5-HT4) receptor agonists. These compounds accelerated gastric emptying and increased defecation frequency, suggesting potential as novel prokinetic agents with reduced side effects, mainly due to their selective receptor-binding affinity (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).

Anti-Acetylcholinesterase Activity

Another area of interest is the development of inhibitors for acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine and associated with neurodegenerative diseases like Alzheimer's. Piperidine derivatives, particularly those with benzoyl and phenylsulfonyl groups, have been synthesized and evaluated for their anti-AChE activity. Introduction of bulky groups in the para position of benzamide significantly increased activity, indicating the potential of these compounds as potent AChE inhibitors and candidates for antidementia agents (Sugimoto, Tsuchiya, Sugumi, Higurashi, Karibe, Iimura, Sasaki, Kawakami, Nakamura, & Araki, 1990).

Metabolic Pathway Investigation

Research has also been conducted on the oxidative metabolism of novel antidepressants, where derivatives similar to this compound have been studied for their metabolic pathways using human liver microsomes and enzymes. Understanding the metabolic pathways of these compounds is crucial for drug development, ensuring efficacy and safety of potential therapeutic agents (Hvenegaard, Bang-Andersen, Pedersen, Jørgensen, Püschl, & Dalgaard, 2012).

Future Directions

Piperidines play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including 4-[(Benzoyloxy)imino]-1-(phenylsulfonyl)piperidine, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Properties

IUPAC Name

[[1-(benzenesulfonyl)piperidin-4-ylidene]amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4S/c21-18(15-7-3-1-4-8-15)24-19-16-11-13-20(14-12-16)25(22,23)17-9-5-2-6-10-17/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYCSGHFUAYDPSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NOC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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